molecular formula C28H38O5 B590422 (R)-Octan-2-yl 4-((4-(hexyloxy)benzoyl)oxy)benzoate CAS No. 133676-09-2

(R)-Octan-2-yl 4-((4-(hexyloxy)benzoyl)oxy)benzoate

Cat. No. B590422
CAS RN: 133676-09-2
M. Wt: 454.607
InChI Key: PLGPDUBTEHIWRH-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Octan-2-yl 4-((4-(hexyloxy)benzoyl)oxy)benzoate, also known as (R)-HB-OCT, is an organic compound that has been widely studied in both scientific and industrial settings. It is a member of the family of octan-2-yl esters, which are known for their unique properties and wide range of applications. In particular, (R)-HB-OCT has been studied for its use in synthetic organic chemistry, as well as its potential as a pharmaceutical agent.

Scientific Research Applications

  • Stereoselective Synthesis Applications : The compound has been utilized in the stereoselective synthesis of certain complex molecules, such as 8-Oxabicyclo[3.2.1]octane-2,3,4,6,7-pentols. These have relevance in asymmetric synthesis of beta-C-manno-Pyranosides, which are important for constructing complex sugars like trisaccharides (Gerber & Vogel, 2001).

  • Liquid Crystal Research : The compound is part of a class of materials that display liquid crystalline behavior. Research has shown its relevance in the study of optically active, calamitic liquid crystals, which have potential applications in device technologies, especially in liquid crystal displays (Veerabhadraswamy et al., 2015).

  • Mesophase Behavior in Material Science : Investigations into the mesophase behavior of binary mixtures involving this compound and other similar compounds have been conducted. These studies are significant for understanding the material properties close to room temperature, which is crucial for practical applications in materials science (Obadović et al., 2010).

  • Corrosion Inhibition in Metal Protection : In the field of chemistry and technology, the compound has been studied for its inhibition properties for mild steel corrosion in acidic solutions. This demonstrates its potential as an environmentally friendly substance for metal protection (Chafiq et al., 2020).

  • Pharmacology and Drug Development : The compound has been utilized in the synthesis of site-specific treatment agents in pharmacology, particularly in the context of drug development for treating specific conditions such as cocaine abuse (Javanmard et al., 1999).

properties

IUPAC Name

[4-[(2R)-octan-2-yl]oxycarbonylphenyl] 4-hexoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O5/c1-4-6-8-10-12-22(3)32-27(29)23-15-19-26(20-16-23)33-28(30)24-13-17-25(18-14-24)31-21-11-9-7-5-2/h13-20,22H,4-12,21H2,1-3H3/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGPDUBTEHIWRH-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)OC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@@H](C)OC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Octan-2-yl 4-((4-(hexyloxy)benzoyl)oxy)benzoate

Q & A

Q1: What is the function of (R)-2-Octyl 4-[4-(Hexyloxy)benzoyloxy]benzoate in the context of the research?

A1: (R)-2-Octyl 4-[4-(Hexyloxy)benzoyloxy]benzoate acts as a chiral dopant in the BPLC mixture []. Chiral dopants are crucial for inducing the helical arrangement of liquid crystal molecules, which is essential for the formation of the blue phase.

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